molecular formula C22H41NO7 B024797 Fumifungin CAS No. 110231-33-9

Fumifungin

Cat. No.: B024797
CAS No.: 110231-33-9
M. Wt: 431.6 g/mol
InChI Key: OOEOVXMORBPOKC-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin I is a peptide hormone that plays a crucial role in the regulation of blood pressure and fluid balance in the body. It is produced by the action of the enzyme renin on a protein called angiotensinogen, which is synthesized by the liver. Angiotensin I itself is relatively inactive but serves as a precursor to angiotensin II, a potent vasoconstrictor that increases blood pressure by narrowing blood vessels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiotensin I can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Deprotection: of the amino acid side chains and cleavage of the peptide from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods: In an industrial setting, the production of angiotensin I may involve recombinant DNA technology. This method includes:

    Insertion of the gene encoding angiotensinogen: into a suitable expression vector.

    Transformation of the vector into a host organism: such as Escherichia coli or yeast.

    Cultivation of the host organism: to produce angiotensinogen, which is then cleaved by renin to yield angiotensin I.

Chemical Reactions Analysis

Types of Reactions: Angiotensin I undergoes several types of chemical reactions, including:

    Hydrolysis: The conversion of angiotensin I to angiotensin II by the enzyme angiotensin-converting enzyme (ACE).

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically involves the use of ACE in a buffered solution at physiological pH and temperature.

    Oxidation: May involve oxidizing agents such as hydrogen peroxide under controlled conditions.

Major Products:

    Angiotensin II: The primary product formed from the hydrolysis of angiotensin I by ACE.

Scientific Research Applications

Angiotensin I has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Angiotensin I exerts its effects primarily through its conversion to angiotensin II by ACE. Angiotensin II then acts on specific receptors, particularly the angiotensin II receptor type 1 (AT1), leading to:

Comparison with Similar Compounds

    Angiotensin II: A more active form that directly causes vasoconstriction and increases blood pressure.

    Angiotensin III: A metabolite of angiotensin II with similar but less potent effects.

Uniqueness of Angiotensin I: Angiotensin I is unique in that it serves as a precursor to angiotensin II and III, making it a critical component in the renin-angiotensin system. Unlike angiotensin II, which has direct physiological effects, angiotensin I itself is relatively inactive but essential for the production of its more active derivatives .

Properties

CAS No.

110231-33-9

Molecular Formula

C22H41NO7

Molecular Weight

431.6 g/mol

IUPAC Name

(E)-4-acetyloxy-2-amino-3,5,14-trihydroxyicos-6-enoic acid

InChI

InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)21(30-16(2)24)20(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+

InChI Key

OOEOVXMORBPOKC-NTCAYCPXSA-N

Isomeric SMILES

CCCCCCC(CCCCCC/C=C/C(C(C(C(C(=O)O)N)O)OC(=O)C)O)O

SMILES

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O

Canonical SMILES

CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O

Synonyms

2-amino-4-acetoxy-3,5,14-trihydroxyeicosenoic acid
fumifungin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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